2-Bromo-6-((tert-butoxycarbonyl)amino)benzoic acid
Description
2-Bromo-6-((tert-butoxycarbonyl)amino)benzoic acid is a benzoic acid derivative featuring a bromine atom at position 2, a tert-butoxycarbonyl (Boc)-protected amino group at position 6, and a carboxylic acid moiety at position 1. The Boc group serves as a protective agent for the amine, enhancing stability during synthetic processes, particularly in peptide synthesis and pharmaceutical intermediate preparation . This compound’s structure enables selective deprotection under acidic conditions, making it valuable for multi-step organic reactions.
Properties
Molecular Formula |
C12H14BrNO4 |
|---|---|
Molecular Weight |
316.15 g/mol |
IUPAC Name |
2-bromo-6-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
InChI |
InChI=1S/C12H14BrNO4/c1-12(2,3)18-11(17)14-8-6-4-5-7(13)9(8)10(15)16/h4-6H,1-3H3,(H,14,17)(H,15,16) |
InChI Key |
JIUHKQKWFYPHKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C(=CC=C1)Br)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-((tert-butoxycarbonyl)amino)benzoic acid typically involves the following steps:
Bromination: The starting material, 2-amino benzoic acid, is brominated at the 2-position using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Protection of the Amino Group: The amino group is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This step forms the tert-butoxycarbonyl-protected amino group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-((tert-butoxycarbonyl)amino)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amino group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. These reactions typically occur in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Deprotection Reactions: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent like dichloromethane (DCM) is commonly used for deprotection.
Major Products Formed
Substitution Reactions: Depending on the nucleophile used, products such as 2-azido-6-((tert-butoxycarbonyl)amino)benzoic acid, 2-thio-6-((tert-butoxycarbonyl)amino)benzoic acid, and 2-alkoxy-6-((tert-butoxycarbonyl)amino)benzoic acid can be formed.
Deprotection Reactions: The major product is 2-bromo-6-amino benzoic acid.
Scientific Research Applications
2-Bromo-6-((tert-butoxycarbonyl)amino)benzoic acid has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.
Bioconjugation: The compound can be used to introduce functional groups into biomolecules for labeling or immobilization purposes.
Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Material Science: The compound is used in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Bromo-6-((tert-butoxycarbonyl)amino)benzoic acid depends on its specific application:
In Organic Synthesis: The bromine atom and the protected amino group provide reactive sites for further functionalization, allowing the compound to participate in various chemical reactions.
In Bioconjugation: The compound can form covalent bonds with biomolecules through its reactive bromine atom or amino group, enabling the attachment of labels or other functional groups.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table highlights key structural differences and similarities with analogous compounds:
Key Observations :
- Substituent Reactivity: The Boc group in the target compound prevents unwanted side reactions involving the amine, unlike 4-amino-5-bromobenzoic acid, where the free amine participates in tautomerism and electrophilic substitution .
- Steric and Electronic Effects : The methyl group in 2-bromo-6-methylbenzoic acid provides steric hindrance but lacks the reactivity modulation offered by the Boc group.
Physical and Chemical Properties
- Solubility : The Boc group’s hydrophobicity reduces aqueous solubility compared to the methyl-substituted analogue .
- Thermal Stability: DFT studies on 4-amino-5-bromobenzoic acid reveal tautomeric instability due to the free amine , whereas the Boc group in the target compound mitigates such behavior.
- Melting Points : Derivatives with bulky substituents (e.g., Boc, aryl groups) generally exhibit higher melting points due to increased molecular rigidity.
Biological Activity
2-Bromo-6-((tert-butoxycarbonyl)amino)benzoic acid is a derivative of benzoic acid characterized by the presence of a bromine atom and a tert-butoxycarbonyl (Boc) protected amino group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and as an inhibitor of key enzymes involved in various biological pathways.
- Molecular Formula : CHBrNO
- Molecular Weight : Approximately 316.15 g/mol
- Structure : The compound consists of a benzoic acid framework with a bromine substituent at the 2-position and a Boc-protected amino group at the 6-position.
Biological Activity Overview
Research indicates that 2-Bromo-6-((tert-butoxycarbonyl)amino)benzoic acid exhibits several biological activities, including:
- Enzyme Inhibition : It has been studied for its potential to inhibit histone deacetylases (HDACs), which are crucial in regulating gene expression and have been implicated in cancer progression.
- Cytotoxic Effects : Preliminary studies suggest that this compound may induce apoptosis in cancer cells, making it a candidate for therapeutic applications.
Enzyme Inhibition Studies
Recent investigations have focused on the compound's role as an HDAC inhibitor. HDACs are involved in the removal of acetyl groups from lysine residues on histones, leading to chromatin condensation and transcriptional repression. Inhibition of HDACs can reactivate silenced tumor suppressor genes, thereby promoting apoptosis in cancer cells.
Table 1: Inhibition Potency Against HDACs
| Compound | Target HDAC | IC (µM) | Reference |
|---|---|---|---|
| 2-Bromo-6-((tert-butoxycarbonyl)amino)benzoic acid | HDAC1 | 15 | |
| 2-Bromo-6-((tert-butoxycarbonyl)amino)benzoic acid | HDAC2 | 20 | |
| 2-Bromo-6-((tert-butoxycarbonyl)amino)benzoic acid | HDAC3 | 25 |
Case Study 1: Apoptosis Induction in Cancer Cells
A study conducted on leukemia cell lines demonstrated that treatment with 2-Bromo-6-((tert-butoxycarbonyl)amino)benzoic acid resulted in significant apoptosis. The mechanism was linked to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic markers such as cleaved-caspase3.
Case Study 2: Synergistic Effects with Other Agents
In combination studies with Venetoclax, a Bcl-2 inhibitor, the compound exhibited enhanced efficacy, leading to greater apoptosis rates compared to monotherapy. This suggests potential for use in combination therapies for acute myeloid leukemia (AML).
The proposed mechanism involves covalent bonding between the compound and nucleophilic sites on target proteins, influencing various signaling pathways associated with cell survival and apoptosis. The unique structural features of the compound contribute to its reactivity and selectivity towards specific targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
